4-[3-(Trifluoromethyl)phenoxy]but-2-yn-1-amine hydrochloride
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Overview
Description
4-[3-(Trifluoromethyl)phenoxy]but-2-yn-1-amine hydrochloride is a chemical compound known for its unique structure and properties It features a trifluoromethyl group attached to a phenoxy ring, which is further connected to a but-2-yn-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trifluoromethyl)phenoxy]but-2-yn-1-amine hydrochloride typically involves multiple steps. One common method starts with the preparation of the trifluoromethylphenol derivative, which is then reacted with propargyl bromide to form the corresponding ether. This intermediate is further subjected to amination reactions to introduce the amine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and reduce production costs. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Trifluoromethyl)phenoxy]but-2-yn-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alkenes.
Scientific Research Applications
4-[3-(Trifluoromethyl)phenoxy]but-2-yn-1-amine hydrochloride has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in drug discovery and development.
Medicine: Its potential therapeutic properties are being explored for treating various diseases, including cancer and neurological disorders.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the production of agrochemicals and specialty materials.
Mechanism of Action
The mechanism of action of 4-[3-(Trifluoromethyl)phenoxy]but-2-yn-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant with a similar trifluoromethylphenoxy structure.
Travoprost: A prostaglandin analogue used to treat glaucoma, featuring a trifluoromethyl group.
Pexidartinib: A kinase inhibitor with a trifluoromethylphenoxy moiety.
Uniqueness
4-[3-(Trifluoromethyl)phenoxy]but-2-yn-1-amine hydrochloride stands out due to its unique combination of a trifluoromethyl group and an alkyne moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO.ClH/c12-11(13,14)9-4-3-5-10(8-9)16-7-2-1-6-15;/h3-5,8H,6-7,15H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYHZNWOBSSDSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC#CCN)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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